molecular formula C27H32ClNO3 B14875234 (E)-11-((6-chloro-2-(p-tolyl)-4H-chromen-4-ylidene)amino)undecanoic acid

(E)-11-((6-chloro-2-(p-tolyl)-4H-chromen-4-ylidene)amino)undecanoic acid

Cat. No.: B14875234
M. Wt: 454.0 g/mol
InChI Key: QCOAMBJKHXIYRA-UHFFFAOYSA-N
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Description

(E)-11-((6-chloro-2-(p-tolyl)-4H-chromen-4-ylidene)amino)undecanoic acid is a synthetic organic compound characterized by its complex structure, which includes a chromene ring, a chloro substituent, and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-11-((6-chloro-2-(p-tolyl)-4H-chromen-4-ylidene)amino)undecanoic acid typically involves a multi-step process. One common method starts with the preparation of the chromene core, followed by the introduction of the chloro substituent and the p-tolyl group. The final step involves the formation of the amino acid moiety through a condensation reaction with undecanoic acid. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-11-((6-chloro-2-(p-tolyl)-4H-chromen-4-ylidene)amino)undecanoic acid can undergo various chemical reactions, including:

    Oxidation: The chromene ring can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chloro group.

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-11-((6-chloro-2-(p-tolyl)-4H-chromen-4-ylidene)amino)undecanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-11-((6-chloro-2-(p-tolyl)-4H-chromen-4-ylidene)amino)undecanoic acid involves its interaction with specific molecular targets. The chromene ring and amino acid moiety allow it to bind to enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • (E)-11-((6-chloro-2-(p-tolyl)-4H-chromen-4-ylidene)amino)decanoic acid
  • (E)-11-((6-chloro-2-(p-tolyl)-4H-chromen-4-ylidene)amino)dodecanoic acid

Uniqueness

(E)-11-((6-chloro-2-(p-tolyl)-4H-chromen-4-ylidene)amino)undecanoic acid is unique due to its specific chain length and the presence of the chloro and p-tolyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H32ClNO3

Molecular Weight

454.0 g/mol

IUPAC Name

11-[[6-chloro-2-(4-methylphenyl)chromen-4-ylidene]amino]undecanoic acid

InChI

InChI=1S/C27H32ClNO3/c1-20-11-13-21(14-12-20)26-19-24(23-18-22(28)15-16-25(23)32-26)29-17-9-7-5-3-2-4-6-8-10-27(30)31/h11-16,18-19H,2-10,17H2,1H3,(H,30,31)

InChI Key

QCOAMBJKHXIYRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NCCCCCCCCCCC(=O)O)C3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

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